molecular formula C19H23N3O2 B2798295 1-cyclobutyl-4-(5-phenyl-1,2-oxazole-3-carbonyl)-1,4-diazepane CAS No. 2194843-99-5

1-cyclobutyl-4-(5-phenyl-1,2-oxazole-3-carbonyl)-1,4-diazepane

Cat. No.: B2798295
CAS No.: 2194843-99-5
M. Wt: 325.412
InChI Key: VCFSBLPJTIZKLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclobutyl-4-(5-phenyl-1,2-oxazole-3-carbonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
The exact mass of the compound (4-Cyclobutyl-1,4-diazepan-1-yl)(5-phenylisoxazol-3-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Process Development

  • Scalable Syntheses of H3 Antagonists : The compound has been involved in the development of scalable syntheses for potent H3 receptor antagonists. Notably, a third-generation process was utilized for the production of a related molecule, showcasing the evolution of synthesis processes to minimize costs and improve scalability (Pippel et al., 2011).

  • Bredereck's Reagent in Synthesis : A simple and efficient method was developed for synthesizing a related compound, illustrating the use of Bredereck's reagent for selective formation of chalcones, which is significant in the context of synthetic chemistry (Malathi & Chary, 2019).

Antimicrobial Properties

  • Antimicrobial Evaluation : Novel benzofuran-based analogs of the compound demonstrated potent antibacterial and antifungal activities, indicating its potential utility in developing new antimicrobial agents (Shankar et al., 2016).

Photolysis and Ring Contraction Studies

  • Photolysis of Diazoketone : Research involving photolysis of diazoketone, a related compound, led to the formation of cyclobutane carboxylates, highlighting its utility in organic synthesis and the generation of new molecular structures (Ghosh et al., 1990).

Molecular Docking and DFT Studies

  • Docking and DFT Studies : The synthesis and characterization of related compounds, followed by molecular docking and density functional theory (DFT) studies, demonstrate the compound's potential in theoretical chemistry and drug design (Shahana & Yardily, 2020).

Antitubercular Activity

  • Antitubercular Oxazolyl Thiosemicarbazones : A study on synthesized 4-(5-cyclobutyloxazol-2-yl)thiosemicarbazones, closely related to the compound , showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating its potential in antitubercular drug development (Sriram et al., 2006).

Crystal Structure Analysis

  • Crystal Structure of Analogous Compounds : Research involving the synthesis and crystal structure analysis of closely related compounds contributes to our understanding of their molecular structures, which is crucial for drug design and discovery (Cao et al., 2010).

Properties

IUPAC Name

(4-cyclobutyl-1,4-diazepan-1-yl)-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-19(17-14-18(24-20-17)15-6-2-1-3-7-15)22-11-5-10-21(12-13-22)16-8-4-9-16/h1-3,6-7,14,16H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFSBLPJTIZKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.